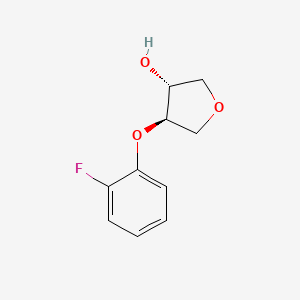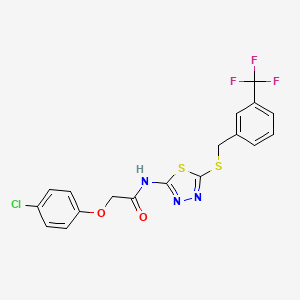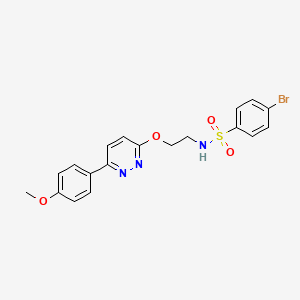
4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a derivative of pyridazinone . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been found to exhibit diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
Pyridazinones have been synthesized bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures . The IC 50, Ki and inhibition types of N -substituted- ( p -methoxyphenyl)pyridazin-3 (2 H )-one derivatives that were synthesized and their structures were elucidated . The compound with the best AChE activity was compound 6b ( Ki =\u20093.73\u2009±\u20090.9\u2009nM) with the p -methylphenyl group it carried and showed competitive inhibition .Chemical Reactions Analysis
A series of N -substituted- ( p -methoxy)pyridazin-3 (2 H )-derivatives have been developed by synthesis, biological evaluation, and molecular docking studies . In addition, compounds 6a and 6b were evaluated in silico studies as potential lead compound candidates for further optimization .科学的研究の応用
Photodynamic Therapy Applications
Compounds related to benzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy, a treatment modality for cancer. The synthesis of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been reported, highlighting its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
A series of benzenesulfonamides, including those with pyrazole and pyrimidone structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds in developing new therapeutic agents with antimicrobial and anticancer properties (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Pathways and Molecular Electronics
Research into the synthetic pathways involving benzenesulfonamide derivatives has facilitated the development of new compounds with potential applications in molecular electronics. The versatility of aryl bromides as precursors for thiol end-capped molecular wires, through efficient synthetic transformations, exemplifies the role of such compounds in advancing molecular electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
作用機序
The mechanism of action of pyridazinones is related to their ability to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This is one of the important drug targets to increase acetylcholine levels . Molecular docking studies have shown that the p -methylphenyl group is indeed active in the hinge region of the AChE crystal structure as a result of experimental activity .
将来の方向性
The future directions for research on pyridazinones could involve further exploration of their diverse pharmacological activities . Given their wide range of activities, these compounds could be extensively studied for therapeutic benefits . Further optimization of compounds like 6a and 6b could also be a potential direction for future research .
特性
IUPAC Name |
4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJLJNUALJOLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)
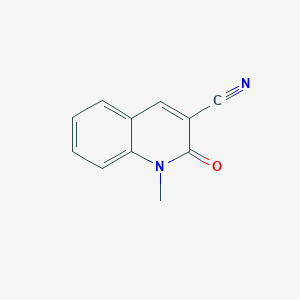
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)

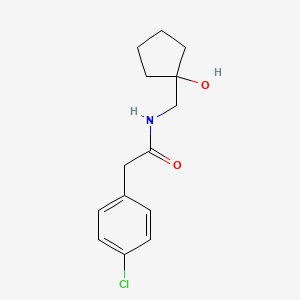
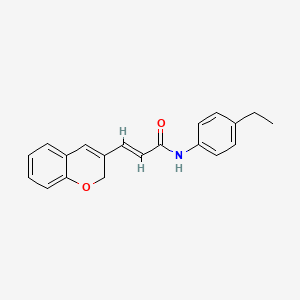
![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)


![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)
